![molecular formula C7H11NOS B049035 3-Ethyl-4-methyl-5-(methylthio)isoxazole CAS No. 118631-13-3](/img/structure/B49035.png)
3-Ethyl-4-methyl-5-(methylthio)isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-4-methyl-5-(methylthio)isoxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a heterocyclic compound that contains an isoxazole ring and a thiomethyl group.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-4-methyl-5-(methylthio)isoxazole has been used in various scientific research applications. It has been found to possess antimicrobial, antitumor, and anti-inflammatory properties. It has also been used as a building block in the synthesis of other compounds with potential biological activities.
Wirkmechanismus
The mechanism of action of 3-Ethyl-4-methyl-5-(methylthio)isoxazole is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various biological processes. It has also been found to interact with cellular membranes, leading to changes in their properties.
Biochemical and Physiological Effects:
Studies have shown that 3-Ethyl-4-methyl-5-(methylthio)isoxazole has various biochemical and physiological effects. It has been found to possess antioxidant properties, which can help protect cells from oxidative damage. It has also been shown to inhibit the growth of cancer cells and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Ethyl-4-methyl-5-(methylthio)isoxazole in lab experiments is its relatively simple synthesis method. It is also a versatile compound that can be used in various research applications. However, one of the limitations is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 3-Ethyl-4-methyl-5-(methylthio)isoxazole. One area of interest is the development of new synthetic methods that can yield the compound in higher yields and purity. Another area of interest is the exploration of its potential applications in drug discovery and development. Further research is also needed to fully understand its mechanism of action and its effects on various biological processes.
Conclusion:
In conclusion, 3-Ethyl-4-methyl-5-(methylthio)isoxazole is a compound that has gained significant attention in the scientific community due to its potential applications in research. It possesses various biological activities and has been used in various scientific research applications. However, further research is needed to fully understand its mechanism of action and its potential applications in drug discovery and development.
Synthesemethoden
The synthesis of 3-Ethyl-4-methyl-5-(methylthio)isoxazole involves the reaction of 3-ethyl-4-methyl-5-nitroisoxazole with sodium hydrosulfide in the presence of a catalyst such as copper powder. The reaction takes place under mild conditions and yields the desired product in good yields.
Eigenschaften
CAS-Nummer |
118631-13-3 |
---|---|
Produktname |
3-Ethyl-4-methyl-5-(methylthio)isoxazole |
Molekularformel |
C7H11NOS |
Molekulargewicht |
157.24 g/mol |
IUPAC-Name |
3-ethyl-4-methyl-5-methylsulfanyl-1,2-oxazole |
InChI |
InChI=1S/C7H11NOS/c1-4-6-5(2)7(10-3)9-8-6/h4H2,1-3H3 |
InChI-Schlüssel |
CMKQMOMNKDCILL-UHFFFAOYSA-N |
SMILES |
CCC1=NOC(=C1C)SC |
Kanonische SMILES |
CCC1=NOC(=C1C)SC |
Synonyme |
Isoxazole, 3-ethyl-4-methyl-5-(methylthio)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.